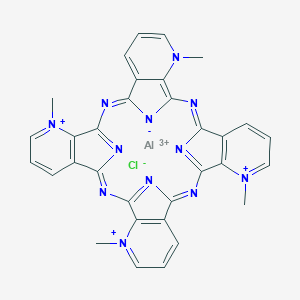

Clal-1,8,15,22-tmpypa

描述

Clal-1,8,15,22-tmpypa is a tetra-substituted metallophthalocyanine (MPc) derivative with a chloro-aluminum (ClAl) central metal ion and substituents at the 1,8,15,22 positions. These derivatives are synthesized via melt-phase reactions involving nitro precursors (e.g., 3-nitro phthalic anhydride) and subsequent reduction to amino groups or functionalization with phenoxy ligands . This compound likely exhibits unique optoelectronic and catalytic properties due to its substitution pattern and metal center, making it relevant for applications in photovoltaics, catalysis, and sensors.

属性

CAS 编号 |

150437-06-2 |

|---|---|

分子式 |

C32H24AlClN12+4 |

分子量 |

639 g/mol |

IUPAC 名称 |

aluminum;5,14,23,32-tetramethyl-2,11,20,29,32,38,39,40-octaza-5,14,23-triazonia-37-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30,33,35-nonadecaene;chloride |

InChI |

InChI=1S/C32H24N12.Al.ClH/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;;/h5-16H,1-4H3;;1H/q+2;+3;/p-1 |

InChI 键 |

BOWKRRCVSJVCTM-UHFFFAOYSA-M |

SMILES |

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |

规范 SMILES |

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |

同义词 |

chloroaluminium-1,8,15,22-tetramethyl-tetrapyridinoporphyrazine chloroaluminum-1,8,15,22-tetramethyl-tetrapyrido-porphyrazine ClAl-1,8,15,22-TMPyPa |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Properties

Phthalocyanines with substitutions at 1,8,15,22 positions differ significantly from their 2,9,16,23 counterparts. For example:

- 1,8,15,22-tetranitro MPcs (M = Co, Cu, Ni, Zn) show distinct electronic absorption maxima (λmax ~680–710 nm) compared to 2,9,16,23-tetranitro MPcs (~660–690 nm) due to altered π-conjugation .

- 1,8,15,22-tetraphenoxy MPcs (e.g., Co and Cu derivatives) exhibit enhanced visible-light absorption when composited with TiO2, enabling efficient photocatalysis .

Conductivity Trends

Substitution position and metal choice critically influence conductivity:

| Metal | 1,8,15,22-tetranitro MPc (σ, S/cm) | 2,9,16,23-tetranitro MPc (σ, S/cm) |

|---|---|---|

| Co | 1.2 × 10<sup>−5</sup> | 8.5 × 10<sup>−6</sup> |

| Cu | 9.8 × 10<sup>−6</sup> | 7.0 × 10<sup>−6</sup> |

| Ni | 1.0 × 10<sup>−5</sup> | 6.3 × 10<sup>−6</sup> |

| Zn | 5.5 × 10<sup>−6</sup> | 7.2 × 10<sup>−6</sup> |

Key observations:

- 1,8,15,22 substitution enhances conductivity for Co, Cu, and Ni but reduces it for Zn.

- Zn’s inverted trend suggests stronger axial ligand interactions in the 2,9,16,23 configuration.

Photocatalytic Performance

1,8,15,22-tetraphenoxy MPcs outperform other analogs in visible-light catalysis:

| Composite | RhB Degradation Efficiency (%) | Light Source |

|---|---|---|

| α-TPCoPc/TiO2 | 98.2 | Visible |

| α-TPCuPc/TiO2 | 89.7 | Visible |

| Pure TiO2 | 42.5 | UV |

Mechanistic insights:

- Co-phthalocyanines generate more reactive oxygen species (ROS) due to favorable redox potentials.

- 1,8,15,22 substitution improves dye adsorption on TiO2 via phenoxy-TiO2 coordination.

Key Research Findings

Positional Isomerism Matters : 1,8,15,22 substitution optimizes charge transport in Co/Cu/Ni MPcs but disrupts Zn’s conductivity .

Metal-Dependent Activity : Co-phthalocyanines are superior to Cu in photocatalysis due to higher ROS generation .

Hybrid Materials : Compositing with TiO2 amplifies visible-light response, making 1,8,15,22 MPcs viable for environmental remediation .

Notes

- The term "Clal-1,8,15,22-tmpypa" is inferred from analogous compounds in the literature; direct data on this specific derivative is absent in the provided evidence.

- Contradictions in Zn’s conductivity highlight the need for metal-specific design rules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。